(r)-Omeprazole
Overview
Description
(R)-Omeprazole, commonly known as omeprazole, is a medication used primarily to treat conditions related to gastric acid secretion, such as peptic ulcer disease and gastroesophageal reflux disease (GERD). It functions as a proton pump inhibitor (PPI), which means it works by irreversibly blocking the H+/K+ ATPase enzyme system, also known as the gastric proton pump, in the stomach lining. This action effectively reduces the production of stomach acid.
Synthesis Analysis
While the provided papers do not detail the synthesis of omeprazole, they do discuss its biological effects and potential for drug interactions. Omeprazole is known to be an inducer of cytochrome P450 in human liver, both in vitro and in vivo, which suggests that it could increase the metabolism of other drugs that are specifically oxidized by the cytochrome P450IA subfamily . This property is important to consider when synthesizing or prescribing omeprazole, as it may affect the metabolism of co-administered drugs.
Molecular Structure Analysis
The molecular structure of omeprazole is a substituted benzimidazole. This structure is crucial for its function as a proton pump inhibitor. Although the papers do not directly analyze the molecular structure, they do mention that omeprazole's mechanism of action involves blocking ATP4A in gastric parietal cells . Additionally, its structure allows it to act as an aryl hydrocarbon receptor (AhR) agonist .
Chemical Reactions Analysis
Omeprazole's chemical reactions in the body include its role as an inducer of cytochrome P450, which can lead to increased metabolism of other substances. It has been shown to increase cytochrome P450IA2 and specific cytochrome P450IA subfamily-dependent monooxygenase activities . Furthermore, omeprazole's interaction with ATP7A, a copper-transporting ATPase, suggests that it may affect copper acquisition by tyrosinase, thereby inhibiting melanogenesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of omeprazole that are relevant to its pharmacological effects include its ability to induce enzymes like heme oxygenase-1 (HO-1) in human cells. This induction occurs via a hydrogen peroxide-independent Nrf2 signaling pathway, which is significant for its antioxidant properties . Additionally, omeprazole's interaction with patchouli alcohol (PA) has been studied, showing that the combination can normalize oxidative stress and inflammatory responses in a rat model of gastric ulcer .
Scientific Research Applications
Toxicogenetic Effects and Antioxidant Interaction
(R)-Omeprazole has been studied for its toxicogenic effects on genetic materials, particularly in Allium cepa meristems. It's been observed to induce genotoxicity and mutagenicity. However, co-treatment with antioxidant vitamins like retinol palmitate and ascorbic acid significantly inhibited these toxicogenic damages, demonstrating their antigenotoxic, antimutagenic, antitoxic, and anticitotoxic effects in A. cepa (Braga et al., 2018).
Chromatographic Analysis
(R)-Omeprazole and its main metabolites (omeprazole sulphone and hydroxyomeprazole) have been analyzed through chromatographic procedures using micellar mobile phases. This method, applied in urine and serum samples, ensures the drug and its metabolites are eluted in less than 11 minutes without interference from proteins or endogenous compounds, providing a robust approach for omeprazole analysis in physiological samples (Rambla-Alegre et al., 2009).
Compatibility Studies
Compatibility studies between (R)-Omeprazole and common excipients like mannitol have been conducted to understand their interactions, which could be directly related to drug bioavailability. Differential scanning calorimetry (DSC) and other techniques have indicated interactions, shedding light on the physicochemical characteristics of (R)-Omeprazole in pharmaceutical formulations (Agatonovic-Kustrin et al., 2008).
Stability Enhancement
Studies have also focused on improving the stability of (R)-Omeprazole, especially in the context of formulation challenges due to its rapid decomposition in acidic conditions. Interactions with substances like sulfobutylether-beta-cyclodextrin (Captisol-CD) have been investigated to enhance stability and provide more efficient oral liquid formulations, though the results indicate that the cavity of the cyclodextrin was too small to allow inclusion, suggesting further research into alternative methods for stability enhancement (Agatonovic-Kustrin et al., 2007).
properties
IUPAC Name |
6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317408 | |
Record name | (+)-Omeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. | |
Record name | Esomeprazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
(r)-Omeprazole | |
CAS RN |
119141-89-8, 119141-88-7 | |
Record name | (+)-Omeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119141-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omeprazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Omeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Esomeprazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.